Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-
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Overview
Description
Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-: is a chemical compound with the molecular formula C14H11Cl2NO2. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of chloro and hydroxy groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- typically involves the reaction of 4-chlorobenzoyl chloride with 4-chlorobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
4-chlorobenzoyl chloride+4-chlorobenzylamine→Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the chloro groups.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.
Industry:
- Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- Benzamide, 4-chloro-
- Benzamide, 2-bromo-N-[(4-chlorophenyl)methyl]-2-hydroxy-
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Comparison:
- Benzamide, 4-chloro- : Lacks the hydroxy group, making it less versatile in certain chemical reactions.
- Benzamide, 2-bromo-N-[(4-chlorophenyl)methyl]-2-hydroxy- : Contains a bromo group instead of a chloro group, which can lead to different reactivity and applications.
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide : Contains additional chloro groups, which can enhance its reactivity and potential applications.
The uniqueness of Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
610320-57-5 |
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Molecular Formula |
C14H11Cl2NO2 |
Molecular Weight |
296.1 g/mol |
IUPAC Name |
4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H11Cl2NO2/c15-10-3-1-9(2-4-10)8-17-14(19)12-6-5-11(16)7-13(12)18/h1-7,18H,8H2,(H,17,19) |
InChI Key |
UBKPLUKVFYXDFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)O)Cl |
Origin of Product |
United States |
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